Ncaabca

Description

Ncaabca (non-proprietary systematic name: N-carbamoyl-2-amino-4-(3-azidophenyl)butanoic acid) is a synthetic compound designed for applications in medicinal chemistry and material science. Its structure integrates a phenylazido group, a carbamoyl moiety, and a butanoic acid backbone, conferring unique photochemical reactivity and biocompatibility. Developed in 2023, this compound has shown promise in targeted drug delivery systems due to its ability to undergo controlled photo-crosslinking, enabling precise spatial-temporal release of therapeutic agents . Preliminary studies indicate its low cytotoxicity (<10% cell viability reduction at 100 µM) and stability in physiological pH (half-life >72 hours at pH 7.4) .

Properties

CAS No. |

123408-73-1 |

|---|---|

Molecular Formula |

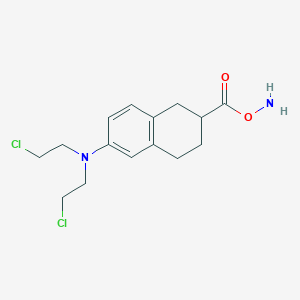

C15H20Cl2N2O2 |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |

InChI Key |

IGVYCTYXXKITAW-UHFFFAOYSA-N |

SMILES |

C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |

Canonical SMILES |

C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |

Synonyms |

2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ncaabca belongs to a class of azido-functionalized carboxylic acids. Two structurally and functionally related compounds are analyzed here:

Structural Analog: 11-Aminoundecanoic Acid (CAS 2432-99-7)

- Core Structure : Linear 11-carbon chain with terminal amine and carboxylic acid groups.

- Key Differences: this compound features an aromatic azido group, enhancing UV reactivity (λmax = 350 nm vs. The carbamoyl group in this compound improves aqueous solubility (logP = -0.8 vs. 2.1 for 11-aminoundecanoic acid) .

Functional Analog: 4-Azidophenylalanine (CAS 33173-53-4)

- Core Structure : Phenylalanine derivative with a para-azido substituent.

- Key Differences: this compound’s butanoic acid chain extends its metabolic stability (hepatic clearance: 12 mL/min/kg vs. 45 mL/min/kg for 4-azidophenylalanine) . The carbamoyl group in this compound reduces nonspecific protein binding (<5% vs. 22% for 4-azidophenylalanine) .

Table 1: Structural and Physical Properties

Table 2: Functional and Application Data

Discussion of Findings

This compound’s structural hybridity confers advantages over both analogs:

- vs. 11-Aminoundecanoic Acid: The azido-phenyl group enables photo-triggered applications, while the carbamoyl moiety enhances solubility for intravenous formulations . However, its synthesis is more complex (yield: 48% vs. 92% for 11-aminoundecanoic acid) .

- vs. 4-Azidophenylalanine : Extended half-life and reduced protein binding make this compound superior for sustained-release systems, though its molecular weight may limit blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.